Enhanced Lipophilicity vs. Unsubstituted Dihydrobenzofuran
The target compound exhibits significantly higher lipophilicity (XLogP3-AA = 2.9) compared to unsubstituted 2,3-dihydrobenzofuran (XLogP3-AA = 1.9), representing a 1.0 log unit increase that translates to approximately 10-fold greater partitioning into lipid phases [1][2]. This property is critical for optimizing membrane permeability and CNS penetration in drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2,3-dihydrobenzofuran: 1.9 |
| Quantified Difference | Δ = +1.0 log unit |
| Conditions | Computed descriptor, PubChem XLogP3-AA method |
Why This Matters
The 1.0 log unit higher lipophilicity directly affects compound permeability, distribution, and off-target binding profiles, making it a better starting point for CNS or intracellular target programs than the unsubstituted core.
- [1] PubChem Compound Summary CID 140633, Benzofuran, 2,3-dihydro-2,2,6-trimethyl-, XLogP3-AA = 2.9, https://pubchem.ncbi.nlm.nih.gov/compound/19956-97-9 View Source
- [2] PubChem Compound Summary CID 12754, 2,3-dihydrobenzofuran, XLogP3-AA = 1.9, https://pubchem.ncbi.nlm.nih.gov/compound/12754 View Source
